2,5-Pyridinedicarboxylic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

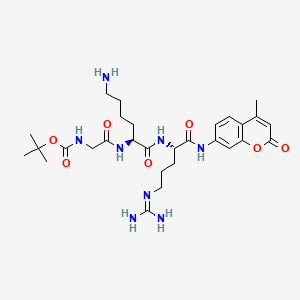

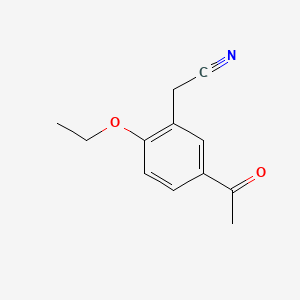

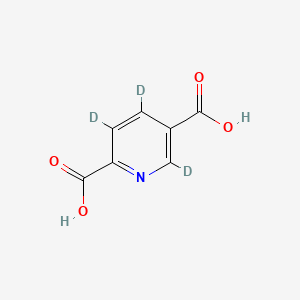

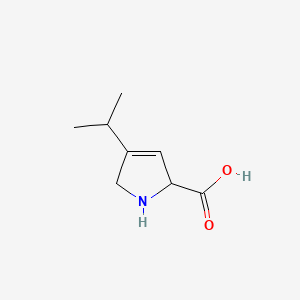

2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a group of organic compounds which are dicarboxylic derivatives of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

2,5-Pyridinedicarboxylic acid can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It can also be used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method . A new intermediate 6-hydroxy-2,5-PDA was determined by UV/VIS spectroscopy and liquid chromatograph coupled time of flight mass spectrometry .Molecular Structure Analysis

The molecular weight of all isomers of Pyridinedicarboxylic acid, including 2,5-Pyridinedicarboxylic acid, is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker has been elucidated from single crystal XRD .Chemical Reactions Analysis

A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . A new metabolite was detected by ultraviolet-visible light spectroscopy, and liquid chromatography-time of flight mass spectrometry .Physical And Chemical Properties Analysis

2,5-Pyridinedicarboxylic acid is slightly soluble in water . The optimal growth conditions of temperature, pH, and substrate concentration were 30°C, 7.0, and 0.6 mmol −1, respectively .Scientific Research Applications

Electrochemical and Spectral Investigation

The electrochemical behaviors of pyridinedicarboxylic acids, including 2,5-pyridinedicarboxylic acid, and their complexes with oxovanadium(IV) have been investigated, showing the impact of complexation on reduction potentials and suggesting applications in electrochemical sensors or devices (Prakash et al., 2014).

Plant Biology Application

2,5-Pyridinedicarboxylic acid was evaluated for its effect on plant growth, revealing minimal impact on rice root elongation. This insight is crucial for understanding how different pyridinedicarboxylic acid derivatives influence plant development and agriculture practices (Satoh & Nomura, 2017).

Fluorescence Detection

A study on a europium-MOF sensor for the selective, sensitive ratiometric fluorescence detection of anthrax biomarker showcases the potential of 2,5-pyridinedicarboxylic acid derivatives in enhancing sensor capabilities for biological threat detection (Zhao et al., 2021).

Coordination Chemistry

Research on the synthesis and characterization of Ru(II) complexes containing 2,5-pyridinedicarboxylic acid highlights its role in developing novel coordination compounds with potential applications in catalysis, materials science, and luminescent materials (Małecki, 2012).

Biodegradation Study

An investigation into the biodegradation of 2,5-pyridinedicarboxylic acid by Agrobacterium sp. strain YJ-5 provides insights into environmental remediation and the natural breakdown processes of synthetic organic compounds in industrial wastewater (Jiang et al., 2023).

Safety And Hazards

Future Directions

The utility of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker, as a precursor for selective isolation of Cu and CuO nanostructures, has been described . This coordination polymer-driven synthesis of Cu and CuO nanostructures can be expanded for other technologically important metal and metal oxide nanostructures .

properties

IUPAC Name |

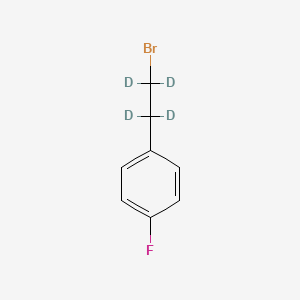

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676122 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyridinedicarboxylic Acid-d3 | |

CAS RN |

1246820-77-8 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)